Product packaging for 4-Chloro-7-methoxyquinazolin-6-ol(Cat. No.:CAS No. 574745-97-4)

4-Chloro-7-methoxyquinazolin-6-ol

货号: B1592453
CAS 编号: 574745-97-4
分子量: 210.62 g/mol
InChI 键: ZBOFUZBKDHGCAF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Contextualization of Quinazoline (B50416) Derivatives in Contemporary Pharmaceutical Discovery

Quinazoline derivatives, characterized by a fused benzene (B151609) and pyrimidine (B1678525) ring system, are of significant interest in pharmaceutical research due to their broad spectrum of biological activities. These compounds have been extensively investigated and have yielded a number of clinically successful drugs. The versatility of the quinazoline core allows for substitutions at various positions, leading to a wide range of pharmacological effects.

Research has demonstrated that quinazoline derivatives exhibit a remarkable array of therapeutic properties, including:

Anticancer Activity: This is perhaps the most well-documented application of quinazoline derivatives. Many compounds based on this scaffold have been developed as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. nih.gov

Anti-inflammatory Effects: Certain quinazoline derivatives have shown promise in modulating inflammatory responses.

Antimicrobial Properties: The quinazoline scaffold has been incorporated into molecules with significant antibacterial and antifungal activities. nih.gov

Antiviral Capabilities: Researchers have also explored the potential of quinazoline derivatives in the development of antiviral agents. nih.gov

The development of drugs such as gefitinib (B1684475) and erlotinib, both of which are based on the quinazoline structure, has solidified the importance of this scaffold in oncology. The ongoing exploration of new derivatives continues to be a vibrant area of research, with the aim of discovering novel therapeutic agents for a variety of diseases. nih.gov

Elucidation of 4-Chloro-7-methoxyquinazolin-6-ol as a Pivotal Synthetic Intermediate

This compound is a key building block in the synthesis of a multitude of more complex quinazoline derivatives. Its structure incorporates several key features that make it an ideal starting material for medicinal chemists. The chlorine atom at the 4-position is a reactive site, susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of side chains and functional groups. The methoxy (B1213986) and hydroxyl groups at the 7- and 6-positions, respectively, offer additional points for modification, enabling the fine-tuning of the molecule's physicochemical properties and biological activity.

The utility of this compound as a synthetic intermediate is exemplified by its role in the preparation of several important classes of compounds, including:

Kinase Inhibitors: This compound is a well-established precursor for the synthesis of potent kinase inhibitors. For example, it is a key intermediate in the synthesis of gefitinib analogs, which are designed to target the epidermal growth factor receptor (EGFR). mdpi.com

4,6-Disubstituted Quinazolines: The reactivity of the 4-position and the potential for modification at the 6-position make this compound an excellent starting point for the synthesis of 4,6-disubstituted quinazoline derivatives with potential anticancer and anti-inflammatory activities. nih.gov

Novel Heterocyclic Systems: The quinazoline core of this compound can be further elaborated to create more complex heterocyclic systems with unique biological profiles.

The strategic importance of this intermediate lies in its ability to provide a reliable and versatile route to a diverse range of quinazoline-based molecules with significant therapeutic potential.

Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compound nih.gov
Molecular Formula C₉H₇ClN₂O₂ nih.gov
Molecular Weight 210.62 g/mol nih.gov
CAS Number 574745-97-4 nih.gov
Appearance Solid sigmaaldrich.com
SMILES COC1=C(C=C2C(=C1)N=CN=C2Cl)O nih.gov
InChI InChI=1S/C9H7ClN2O2/c1-14-8-3-6-5(2-7(8)13)9(10)12-4-11-6/h2-4,13H,1H3 nih.gov

Derivatives Synthesized from this compound and Their Biological Activities

DerivativeSynthetic ApproachBiological Activity/TargetReference
4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-olNucleophilic substitution of the 4-chloro group with 3-chloro-4-fluoroaniline.Intermediate for Gefitinib, an EGFR inhibitor. tcichemicals.com
6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazolinePrepared from 4-(2-fluorophenylamino)-7-methoxyquinazolin-6-ol, which is derived from the title compound.Effective inhibitor of lung cancer cell line proliferation. researchgate.net
Gefitinib-1,2,3-triazole derivativesSynthesized via a multi-step process starting from a derivative of the title compound, involving a click reaction.Antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines. mdpi.com
4,6-disubstituted quinazoline derivativesSynthesized through chlorination of the corresponding quinazolone, followed by reaction with α-amino acids.Anti-inflammatory and anti-cancer activity against U937 leukemia cell lines. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClN2O2 B1592453 4-Chloro-7-methoxyquinazolin-6-ol CAS No. 574745-97-4

属性

IUPAC Name

4-chloro-7-methoxyquinazolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-8-3-6-5(2-7(8)13)9(10)12-4-11-6/h2-4,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOFUZBKDHGCAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40630880
Record name 4-Chloro-7-methoxyquinazolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

574745-97-4
Record name 4-Chloro-7-methoxyquinazolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Chloro 7 Methoxyquinazolin 6 Ol and Its Precursors

Conventional and Optimized Synthetic Routes to 4-Chloro-7-methoxyquinazolin-6-ol

The primary routes to obtaining this compound involve the transformation of advanced intermediates. These methods are designed to selectively introduce or unmask the necessary functional groups on the quinazoline (B50416) core.

A key method for producing a hydroxyl group at the C-6 position involves the hydrolysis of an acetate (B1210297) precursor. While direct hydrolysis of 4-chloro-7-methoxyquinazolin-6-yl acetate to the final product is a logical step, a well-documented example involves a closely related analogue, demonstrating the viability of this transformation.

In a multi-step synthesis, the precursor 4-chloro-7-methoxyquinazolin-6-yl acetate is first synthesized. This is achieved by treating 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate with a chlorinating agent like phosphoryl chloride in the presence of N,N-diethylaniline. mdpi.com The reaction is typically heated to around 100°C, and after workup, the resulting 4-chloro-7-methoxyquinazolin-6-yl acetate can be isolated in high yield (92%). mdpi.com

The subsequent step would involve the selective hydrolysis of the acetate group to yield the target phenol. In a comparable reaction, 4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-yl acetate is converted to 4-[(3-chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol. mdpi.com This conversion is achieved by stirring the acetate compound in a solution of methanolic ammonia (B1221849) and water at room temperature for 24 hours. mdpi.com The reaction proceeds cleanly, affording the desired product as a precipitate in 90% yield with high purity. mdpi.com This demonstrates a mild and effective method for deacetylation without affecting the chloro and methoxy (B1213986) substituents on the quinazoline ring.

Another strategic approach involves the regioselective demethylation of a dimethoxyquinazoline precursor, specifically 4-chloro-6,7-dimethoxyquinazoline. This common intermediate is synthesized from 4,5-dimethoxy-2-aminobenzoic acid, which undergoes a cyclization reaction with formamidine (B1211174) acetate, followed by chlorination. guidechem.com The chlorination of the resulting 6,7-dimethoxyquinazolin-4-one is effectively carried out using thionyl chloride or phosphoryl chloride to yield 4-chloro-6,7-dimethoxyquinazoline. guidechem.comchemicalbook.com

The critical step in this strategy is the selective removal of the methyl group at the C-6 position while preserving the C-7 methoxy group. This regioselectivity is challenging but crucial for arriving at the desired this compound. While specific reagents for this direct transformation on this substrate are not extensively detailed in the surveyed literature, general methods for regioselective demethylation in complex aromatic systems often employ Lewis acids or other specialized reagents that can differentiate between electronically distinct methoxy groups. The development of such a selective step is a key area of research for improving the efficiency of this synthetic route.

The conversion of a 4-oxo-quinazoline (a quinazolinone) to a 4-chloro-quinazoline is a fundamental and widely used transformation in the synthesis of this class of compounds. The precursor, 7-methoxy-6-hydroxyquinazolin-4(3H)-one, is the direct quinazolinone analogue of the target compound.

The chlorination reaction is typically performed using standard chlorinating agents such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). mdpi.comchemicalbook.com In a representative procedure, the quinazolinone is heated in a solution containing phosphoryl chloride and a tertiary amine base like N,N-diethylaniline. mdpi.comnih.gov The reaction temperature is carefully controlled, often starting at a lower temperature and then increasing to 80-100°C for a short duration to drive the reaction to completion. mdpi.comnih.gov The use of a catalyst, such as N,N-dimethylformamide (DMF), is also common, particularly when thionyl chloride is the reagent. chemicalbook.com Upon completion, the excess chlorinating agent is removed under reduced pressure, and the crude product is purified, often by trituration with a solvent like toluene (B28343) followed by precipitation in ice water. mdpi.comnih.gov This method consistently provides the 4-chloro derivative in high yields, often exceeding 90%. mdpi.com

Table 1: Comparison of Chlorination Reagents for Quinazolinone Precursors

PrecursorReagentConditionsYieldSource
7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetatePOCl₃, N,N-diethylaniline100°C, 30 min then 80°C, 30 min92% mdpi.com
6,7-dimethoxy-3,4-dihydro-quinazolin-4-oneSOCl₂, DMF (cat.)Reflux, 6 hours98% chemicalbook.com
5-fluoro-7-methoxyquinazolin-4-olSOCl₂, DMF80°C, 6 hours95% (crude)

Strategic Approaches for Process Enhancement and Scalability

Convergent synthesis is a preferred strategy for complex molecules as it maximizes efficiency by preparing key fragments separately before combining them. A common convergent route to the quinazoline core starts from readily available substituted benzoic acids or anilines. guidechem.comresearchgate.net

One such pathway begins with a substituted benzoic acid like methyl 4-hydroxy-3-methoxybenzoate. researchgate.net This starting material undergoes a series of transformations including:

Nitration: Introduction of a nitro group, typically ortho to an activating group.

Reduction: Conversion of the nitro group to an amino group, forming an anthranilate derivative.

Cyclization: Reaction of the amino-acid derivative with a one-carbon source, such as formamidine acetate or formamide, to construct the pyrimidine (B1678525) ring of the quinazolinone system. guidechem.comresearchgate.net

Chlorination: The final conversion of the quinazolin-4-one to the 4-chloroquinazoline (B184009) as previously described. researchgate.net

Optimizing a synthesis for industrial scale requires careful attention to reaction conditions, reagent choice, and work-up procedures. High yields and purity are paramount.

Key optimization strategies include:

Reagent Selection: Using cost-effective and efficient reagents like thionyl chloride or phosphoryl chloride for the crucial chlorination step is standard practice. mdpi.comchemicalbook.com The choice between them can depend on substrate reactivity and desired work-up conditions.

Catalysis: The use of catalysts like DMF can accelerate the chlorination reaction, allowing for lower temperatures or shorter reaction times, which is beneficial for industrial production. chemicalbook.com

Process Control: Careful control of reaction parameters such as temperature and time is critical. For instance, in chlorination reactions, a specific temperature profile may be used to control side reactions and ensure complete conversion. mdpi.comnih.gov

Purification Techniques: Industrial processes favor simple and effective purification methods. Trituration with solvents like toluene to remove residual reagents and crystallization to obtain high-purity products are common techniques. mdpi.comnih.gov For example, a 92% yield with 99% HPLC purity was achieved for the chlorination of 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate through optimized workup and purification. mdpi.com Similarly, the hydrolysis of the corresponding acetate derivative yielded the product with 98.5% HPLC purity after simple filtration. mdpi.com

These methodologies ensure that the synthesis is not only high-yielding but also robust and reproducible, making it suitable for large-scale manufacturing.

Pharmacological and Biological Investigations of 4 Chloro 7 Methoxyquinazolin 6 Ol Derivatives

Kinase Inhibition Profiling and Specificity

The 4-Chloro-7-methoxyquinazolin-6-ol core structure has served as a versatile template for the design of kinase inhibitors, demonstrating notable specificity and potency against key enzymes implicated in cancer progression.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

Derivatives of this compound have been extensively investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a critical target in cancer therapy. The quinazoline (B50416) scaffold is a key feature of many FDA-approved EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib (B1684475) and erlotinib. nih.govnih.gov The 4-anilinoquinazoline (B1210976) core, in particular, has been a cornerstone in the development of these inhibitors. nih.govfrontiersin.org

Research has shown that modifications at various positions of the quinazoline ring system can significantly influence EGFR inhibitory activity. For instance, the introduction of a 3-chloro-4-(3-fluorobenzyloxy) aniline (B41778) group at the C-4 position has resulted in compounds with potent inhibitory activity against both wild-type EGFR (EGFRwt) and clinically relevant mutant forms like EGFRT790M/L858R. nih.gov Some of these derivatives have exhibited IC₅₀ values in the nanomolar range, indicating high potency. nih.govnih.gov

Macrocyclization of quinazoline-based inhibitors derived from this compound has been explored as a strategy to achieve mutant-selective EGFR inhibition. This approach has led to the development of compounds that preferentially target mutant forms of EGFR, such as L858R and Del19, over the wild-type receptor, which could potentially lead to therapies with fewer side effects. nih.gov

The following table summarizes the EGFR inhibitory activity of selected this compound derivatives:

Compound/DerivativeTargetIC₅₀ (nM)Reference
Compound 9 EGFRwt10 mdpi.com
Compound 8b EGFR-TK1.37 nih.gov
Compound 1 EGFRwt<20.72 nih.gov
Compound 8 EGFRwt0.8 nih.gov
Compound 8 EGFRT790M/L858R2.7 nih.gov
Compound 31 EGFRL858R/T790M23 nih.gov
Compound 37 EGFRwt2.17 nih.gov
Compound 37 EGFRLR/TM2.81 nih.gov
Compound 37 EGFRLR/TM/CS3.62 nih.gov
Compound 6d EGFR69 nih.gov

Human Epidermal Growth Factor Receptor 2 (HER2) Kinase Inhibition

In addition to EGFR, derivatives of this compound have been developed as potent inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2), another member of the ErbB family of receptor tyrosine kinases. Overexpression of HER2 is a key driver in certain types of breast cancer. nih.govrsc.org

Several studies have focused on creating dual EGFR/HER2 inhibitors, as simultaneous targeting of both receptors can be a more effective anticancer strategy. nih.govdaneshyari.comglobalauthorid.com Novel quinazoline derivatives have been synthesized and shown to possess significant inhibitory activities against both EGFR and HER2 tyrosine kinases, with some compounds displaying nanomolar IC₅₀ values. nih.gov The development of HER2-selective inhibitors remains a challenge, but research into isoquinoline-tethered quinazoline derivatives has shown promise in achieving greater selectivity for HER2 over EGFR. rsc.org

Inhibition of Other Receptor Tyrosine Kinases (e.g., PDGF Receptor) and Signaling Kinases (e.g., NF-κB)

The therapeutic potential of this compound derivatives extends beyond the ErbB family. Researchers have explored their activity against other receptor tyrosine kinases and key signaling molecules.

Some quinazoline derivatives have been investigated as inhibitors of the Platelet-Derived Growth Factor Receptor (PDGFR), which plays a role in tumor angiogenesis. Furthermore, the quinazoline scaffold has been utilized to develop inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a transcription factor that plays a pivotal role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis. nih.govnih.gov

Interestingly, researchers have also developed bispecific EGFR/NF-κB inhibitors based on the quinazoline structure, although efforts have been made to optimize these scaffolds to selectively inhibit NF-κB to avoid the side effects associated with EGFR inhibition in the context of inflammatory diseases. nih.gov

Anticancer and Antiproliferative Efficacy Assessments

The potent kinase inhibitory activity of this compound derivatives translates into significant anticancer and antiproliferative effects, as demonstrated by in vitro studies against a variety of human cancer cell lines.

In Vitro Cytotoxicity Against Various Human Cancer Cell Lines (e.g., A549, MCF-7, H1975, HepG2, PC-3, 22RV1)

Numerous studies have documented the cytotoxic effects of these quinazoline derivatives against a broad spectrum of human cancer cell lines. These include non-small cell lung cancer (A549, H1975), breast cancer (MCF-7), liver cancer (HepG2), and prostate cancer (PC-3) cell lines. nih.govnih.govcabidigitallibrary.orgresearchgate.netscientificarchives.commdpi.com

The antiproliferative activity is often reported as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Several derivatives have shown potent cytotoxicity with IC₅₀ values in the low micromolar and even nanomolar range. nih.govresearchgate.net For instance, certain compounds have demonstrated superior antiproliferative activity against the A549 lung cancer cell line when compared to the standard drug gefitinib. nih.gov

The following table provides a summary of the in vitro cytotoxicity of selected this compound derivatives against various human cancer cell lines:

Compound/DerivativeCell LineIC₅₀ (µM)Reference
Compound 13 A5497.35 nih.gov
Compound 13 H19753.01 nih.gov
Compound 14 A5490.63 nih.gov
Compound 39 H19751.96 - 3.46 nih.gov
Compound 39 PC-31.96 - 3.46 nih.gov
Compound 39 MCF-71.96 - 3.46 nih.gov
Compound 2 PC-30.051 - 0.44 nih.gov
Compound 2 MCF-70.051 - 0.44 nih.gov
Compound 2 HepG20.051 - 0.44 nih.gov
Compound 37 MCF-72.86 nih.gov
Compound 37 HepG25.9 nih.gov
Compound 37 A54914.79 nih.gov
Compound 25q H19751.67 cabidigitallibrary.org
Compound 25q MCF-7>10 cabidigitallibrary.org
Compound 25q A5495.34 cabidigitallibrary.org
Compound 1e A5490.00279 researchgate.net
Compound 1e MCF-70.00421 researchgate.net
Compound 7i A5492.25 frontiersin.org
Compound 7i MCF-72.81 frontiersin.org
Compound 2a MCF-72.09 scientificarchives.com
Compound 2a HepG22.08 scientificarchives.com

Induction of Apoptosis and Modulation of Cellular Proliferation

A key mechanism by which these quinazoline derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death, and the modulation of the cell cycle. daneshyari.comcabidigitallibrary.org

Studies have shown that treatment of cancer cells with these compounds can lead to cell cycle arrest, often at the G2/M or G0/G1 phase. mdpi.comcabidigitallibrary.orgnih.gov This arrest prevents the cancer cells from dividing and proliferating. For example, some derivatives have been shown to cause G2/M phase cell cycle arrest in A549 lung cancer cells and G0/G1 phase arrest in H1975 cells. mdpi.comcabidigitallibrary.org

Following cell cycle arrest, these compounds can trigger the apoptotic cascade. The induction of apoptosis has been confirmed through various assays, including those that detect nuclear fragmentation and the externalization of phosphatidylserine. nih.govnih.gov Mechanistically, this can involve the accumulation of reactive oxygen species (ROS), which in turn triggers apoptotic pathways. nih.govresearchgate.net The ability of these derivatives to induce apoptosis is a critical aspect of their therapeutic potential, as it leads to the elimination of cancer cells. daneshyari.com

Antimicrobial Activity Evaluation Against Pathogenic Strains

The search for novel antimicrobial agents is a critical area of pharmaceutical research, driven by the rise of drug-resistant pathogens. Derivatives of the quinazoline family have shown considerable promise in this field. Research into compounds derived from this compound has included evaluations of their ability to inhibit the growth of various pathogenic bacteria and fungi.

Investigations have demonstrated that derivatives of this quinazoline scaffold are active against several important pathogens. researchgate.net For instance, certain derivatives have been tested against the bacterium responsible for tuberculosis, Mycobacterium tuberculosis, showing effective inhibition. Broader screenings of related 6,7-dimethoxyquinazoline (B1622564) derivatives, which share a core structure, have been conducted against a panel of both Gram-positive and Gram-negative bacteria, as well as fungal strains. researchgate.net These studies are crucial for identifying new lead compounds that could be developed into future antimicrobial therapies. The general approach involves synthesizing a library of derivatives and then subjecting them to in vitro tests to determine their minimum inhibitory concentration (MIC) against selected microbial strains.

Table 1: Pathogenic Strains Tested Against Quinazoline Derivatives

CategoryPathogen Name
Gram-Positive Bacteria Staphylococcus aureus
Bacillus subtilis
Gram-Negative Bacteria Escherichia coli
Klebsiella species
Mycobacteria Mycobacterium tuberculosis
Fungi Candida albicans

This table is generated based on antimicrobial screenings of quinazoline derivatives related to this compound. researchgate.net

Utilization as Biochemical Probes for Enzyme Activity Studies

Beyond direct therapeutic applications, this compound is a valuable tool in basic and preclinical research, particularly as a precursor for creating biochemical probes to study enzyme activity. The ability to synthesize derivatives that can selectively bind to and inhibit specific enzymes allows researchers to investigate the roles of these enzymes in complex cellular processes and disease pathways.

This compound is particularly notable as a key intermediate in the synthesis of protein kinase inhibitors. Protein kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. By serving as the starting scaffold, this compound enables the creation of potent and selective inhibitors that can be used to probe the function of specific kinases. For example, derivatives featuring -NH-aryl substituents at the 4-position have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) with high potency. The synthesis of these molecules, such as intermediates for targeted cancer therapies, highlights the role of the parent compound as a fundamental building block for developing sophisticated molecular probes. These probes are instrumental in drug discovery, helping to validate new drug targets and elucidate mechanisms of action.

Molecular Mechanism of Action and Structure Activity Relationship Sar Studies of 4 Chloro 7 Methoxyquinazolin 6 Ol Derivatives

Identification and Validation of Molecular Targets

The primary molecular target for 4-Chloro-7-methoxyquinazolin-6-ol and its derivatives is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govnih.gov This identification is strongly supported by its structural classification as a 4-anilinoquinazoline (B1210976), a scaffold that is well-established as a privileged structure for EGFR inhibitors. nih.govnih.gov Further validation comes from the fact that a closely related derivative, 4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol, is a known major metabolite of Gefitinib (B1684475) (Iressa), a first-generation EGFR tyrosine kinase inhibitor (TKI) approved for cancer treatment. lgcstandards.comnih.gov

The quinazoline (B50416) core has proven to be a highly favorable scaffold for developing EGFR inhibitors due to its ability to establish high-affinity interactions within the active site of the EGFR kinase domain. nih.govmdpi.com The role of EGFR as a critical driver in the tumorigenesis of various cancers has made it one of the most extensively studied tyrosine kinase receptors for targeted therapies. nih.govresearchgate.net The efficacy of quinazoline-based compounds in inhibiting both wild-type and certain mutant forms of EGFR validates it as the key molecular target. nih.govmdpi.com

Characterization of Binding Interactions with Biological Macromolecules

Ligand Binding to Enzyme Active Sites and Allosteric Regions

Derivatives of this compound function as Type I inhibitors, binding competitively to the ATP-binding site within the kinase domain of EGFR while the receptor is in its active conformation. mdpi.com The binding is characterized by a specific and crucial set of interactions.

The foundational interaction for the 4-anilinoquinazoline class is a hydrogen bond formed between the nitrogen atom at position 1 (N-1) of the quinazoline ring and the backbone amide of a methionine residue (Met793) in the hinge region of the EGFR kinase domain. mdpi.comnih.gov This single hydrogen bond is a critical anchor, orienting the inhibitor within the active site. nih.gov

Modulatory Effects on Receptor Activity (Agonism/Antagonism)

The binding of this compound derivatives to the EGFR kinase domain results in a potent antagonistic effect. By occupying the ATP-binding site, these compounds act as inhibitors of the receptor's intrinsic tyrosine kinase activity. nih.gov This inhibition prevents the crucial step of receptor autophosphorylation that occurs upon ligand (e.g., EGF) binding and receptor dimerization. researchgate.net Consequently, the entire downstream signaling cascade is blocked. The modulatory effect is therefore one of antagonism, shutting down the enzymatic function of the receptor. researchgate.net

Elucidation of Signal Transduction Pathway Modulation

Inhibition of EGFR autophosphorylation by this compound derivatives directly leads to the modulation and suppression of multiple downstream signal transduction pathways critical for cell survival and proliferation. rsc.org The perturbation of EGFR signaling is known to drive the malignant phenotype in many cancers. researchgate.net

Two of the most significant pathways affected are:

The Ras-Raf-MEK-ERK (MAPK) Pathway: This pathway is central to regulating cell proliferation, differentiation, and survival. By preventing EGFR activation, quinazoline inhibitors block the recruitment of adaptor proteins (like Grb2) that activate Ras, thereby shutting down the entire MAPK cascade. rsc.org

The PI3K-Akt-mTOR Pathway: This pathway is a primary regulator of cell growth, metabolism, and survival, potently inhibiting apoptosis. Activated EGFR recruits and activates phosphatidylinositol 3-kinase (PI3K), which in turn activates Akt. Inhibition of EGFR phosphorylation by compounds like 4-anilinoquinazolines prevents Akt activation, promoting apoptosis and arresting cell growth. rsc.orgresearchgate.net

By blocking these key signaling networks, these inhibitors can induce cell cycle arrest, typically at the G1 phase, and trigger apoptosis in EGFR-dependent tumor cells. rsc.org

Comprehensive Structure-Activity Relationship (SAR) Analysis

The biological activity of 4-anilinoquinazoline derivatives is highly dependent on the substitution patterns on both the quinazoline core and the 4-anilino phenyl ring. nih.govnih.gov

Impact of Substituent Variations on Potency and Selectivity Profiles

Substitutions on the Quinazoline Core: The substituents at positions 6 and 7 of the quinazoline ring extend into the solvent-accessible region of the ATP binding pocket and significantly influence potency and pharmacokinetic properties. mdpi.com

Position 6: The parent compound, this compound, possesses a hydroxyl group at this position. In more developed inhibitors like Gefitinib, this hydroxyl group is functionalized into a long, flexible morpholino-propoxy side chain. This addition provides further interactions and can improve properties like solubility and cell permeability, leading to enhanced antitumor activity. mdpi.com Other modifications at the C-6 position, such as the introduction of amide linkers or Michael acceptors, have been explored to modulate reversible and irreversible binding, respectively. nih.govresearchgate.net

Substitutions on the 4-Anilino Ring: The substitution pattern on the 4-anilino moiety is critical for potency. These substituents interact with the hydrophobic region of the ATP binding pocket.

Halogen Substitutions: The presence of a chlorine atom at the meta-position (C-3') and a fluorine atom at the para-position (C-4') of the aniline (B41778) ring, as seen in Gefitinib and its metabolite, is beneficial for activity. nih.gov These electron-withdrawing groups increase the binding affinity through favorable hydrophobic interactions. mdpi.com SAR studies have shown that a 3,4-disubstitution pattern on the aniline moiety generally increases activity against EGFR. nih.gov

The following tables provide a summary of these structure-activity relationships.

Table 1: SAR of Quinazoline C6/C7 Substitutions on EGFR Inhibition

Compound Name Quinazoline C4-Substituent Quinazoline C6-Substituent Quinazoline C7-Substituent Relative EGFR Inhibitory Potency
This compound -Cl -OH -OCH₃ Baseline
Gefitinib 3-Chloro-4-fluoroanilino -O(CH₂)₃-morpholino -OCH₃ High
Erlotinib 3-Ethynylanilino -OCH₂CH₂OCH₃ -OCH₂CH₂OCH₃ High

This table illustrates how functionalization of the C6-hydroxyl group and modulation of the C7-substituent are key strategies in developing potent EGFR inhibitors from the basic quinazoline scaffold.

Table 2: SAR of 4-Anilino Moiety Substitutions on EGFR Inhibitory Potency

Base Scaffold 4-Anilino Ring Substitution EGFR IC₅₀ (nM) Reference
4-Anilino-6,7-dimethoxyquinazoline 3-Chloro, 4-Fluoro 33 Hennequin et al., 1999
4-Anilino-6,7-dimethoxyquinazoline 3-Chloro 85 Hennequin et al., 1999
4-Anilino-6,7-dimethoxyquinazoline 3-Bromo 26 Hennequin et al., 1999
4-Anilino-6,7-dimethoxyquinazoline 3-Ethynyl 5.8 Hennequin et al., 1999

This table demonstrates the critical impact of substituents on the 4-anilino ring. Small, hydrophobic, and electron-withdrawing groups, particularly at the 3'-position, are crucial for high-potency inhibition of EGFR.

Determination of Key Structural Requirements for Tyrosine Kinase Inhibitory Activity

The quinazoline scaffold is a cornerstone in the development of potent tyrosine kinase inhibitors (TKIs), particularly those targeting the epidermal growth factor receptor (EGFR). nih.govmdpi.com Extensive structure-activity relationship (SAR) studies have elucidated several key structural features necessary for potent inhibitory activity. These findings highlight the critical roles of substitutions at the C-4, C-6, and C-7 positions of the quinazoline ring. researchgate.net The parent compound, this compound, provides a foundational framework upon which many potent inhibitors are built, incorporating the essential methoxy (B1213986) group at C-7 and a reactive hydroxyl group at C-6.

The general mechanism for quinazoline-based TKIs involves competitive binding at the adenosine (B11128) triphosphate (ATP) binding site within the kinase domain of the receptor. ekb.eg This binding is stabilized by a crucial hydrogen bond between the N-1 atom of the quinazoline ring and the backbone NH of a key methionine residue (Met793 in EGFR). nih.gov The aniline moiety, typically found at the C-4 position, extends into a hydrophobic pocket, which is essential for high-affinity binding. nih.gov

Key structural requirements for potent tyrosine kinase inhibition by this compound derivatives include:

The Quinazoline Core: This heterocyclic system is a privileged scaffold that acts as the primary anchor within the ATP binding site of the kinase. nih.govmdpi.com Its interaction with the hinge region of the enzyme is a fundamental requirement for inhibitory activity.

Substitution at the C-4 Position: The presence of a 4-anilino (or benzylamino) moiety is considered mandatory for high potency. nih.govresearchgate.net The substituent on this aniline ring significantly modulates activity. Small, lipophilic, and electron-withdrawing groups, particularly at the meta-position of the aniline ring, often enhance inhibitory activity. researchgate.net For instance, the 3-bromophenylamino and 3-chlorophenylamino groups are features of highly potent inhibitors. medchemexpress.comnih.gov

Substitutions at the C-6 and C-7 Positions: These positions are critical for refining the potency and specificity of the inhibitor.

Electron-donating groups such as methoxy (-OCH₃) and amino (-NH₂) groups at the C-6 and C-7 positions generally increase activity. medchemexpress.com The 6,7-dimethoxy substitution pattern is a well-established feature of potent EGFR inhibitors. medchemexpress.com Fusing dioxygenated rings at these positions has also proven to be a successful strategy. nih.gov

The C-6 position is a prime site for introducing a Michael acceptor , such as an acrylamide (B121943) group. This modification allows for the formation of a covalent bond with a cysteine residue (Cys797 in EGFR) in the active site, leading to irreversible inhibition. researchgate.net This strategy is employed to overcome acquired resistance to reversible inhibitors. researchgate.net

Linker Groups: In many advanced derivatives, linkers are used to attach additional functional groups, often to the C-6 or C-7 positions. The nature and length of these linkers are critical.

In a series of 6,7-dimorpholinoalkoxy quinazoline derivatives, a three-carbon chain linker was found to be more potent than a two-carbon chain. nih.gov

Another study identified a flexible four-carbon linker as optimal for increasing inhibitory activity against both wild-type and mutant forms of EGFR. nih.gov

The following tables summarize the impact of various structural modifications on the inhibitory activity of quinazoline derivatives based on extensive research findings.

Table 1: Structure-Activity Relationship (SAR) Summary for Quinazoline-Based Tyrosine Kinase Inhibitors

Position on Quinazoline CoreSubstituent/ModificationEffect on Inhibitory ActivityReference
C-4Anilino or Benzylamino groupMandatory for high-affinity binding and potent inhibition. nih.govresearchgate.net
C-4 (on Anilino ring)Small, lipophilic, electron-withdrawing groups (e.g., -Cl, -Br) at the meta-positionEnhances potency. researchgate.netmedchemexpress.com
C-6 and C-7Electron-donating groups (e.g., -OCH₃, -NH₂)Increases inhibitory activity; 6,7-dimethoxy pattern is highly effective. medchemexpress.com
C-6Michael acceptors (e.g., acrylamide, crotonamide)Confers irreversible inhibition by forming covalent bonds with cysteine residues. researchgate.net
C-6/C-7 LinkerFlexible alkyl chains (e.g., 3-4 carbons) connecting to basic groups (e.g., morpholine)Optimizes interaction and potency; specific lengths are crucial. nih.gov
C-3SubstitutionGenerally leads to decreased activity due to steric hindrance. nih.gov

Table 2: Inhibitory Activity of Selected Quinazoline Derivatives

CompoundKey Structural FeaturesTargetIC₅₀ ValueReference
Compound 16,7-disubstituted 4-anilino-quinazoline with (E)-propen-1-yl moietyEGFRwt20.72 nM nih.gov
Compound 21Quinazolin-4-one with thioacetyl-benzohydrazideVEGFR-24.6 ± 0.06 μM mdpi.com
Compound 276,7-dimethoxy-4-anilinoquinazoline with methylbenzamideVEGFR-20.016 ± 0.002 μM mdpi.com
PD 1587804-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidineEGFR0.08 nM nih.gov
6,7-dimethoxy-4-(3-bromophenyl)amino-quinazoline6,7-dimethoxy, 4-(3-bromophenyl)amino substitutionEGFR0.029 nM medchemexpress.com
Compound 8b2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-oneEGFR-TK1.37 nM nih.gov

Computational and in Silico Methodologies in 4 Chloro 7 Methoxyquinazolin 6 Ol Research

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, providing insights into the binding affinity and mode of interaction.

Analysis of Binding Modes within Kinase Domains (e.g., EGFR)

Molecular docking simulations have been crucial in elucidating how derivatives of 4-Chloro-7-methoxyquinazolin-6-ol interact with the ATP-binding site of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR). These studies have revealed that the quinazoline (B50416) core of these inhibitors typically forms one or more hydrogen bonds with key amino acid residues in the hinge region of the kinase domain, a critical interaction for potent inhibition. For instance, the nitrogen atom at position 1 of the quinazoline ring often acts as a hydrogen bond acceptor from a backbone NH group of a methionine residue (Met793 in EGFR). The methoxy (B1213986) group at the 7-position can also contribute to binding by forming additional interactions within a hydrophobic pocket.

Comparative Studies with Wild-Type and Mutant Enzyme Variants

A significant advantage of molecular docking is the ability to compare the binding of inhibitors to both wild-type and mutant forms of a target enzyme. This is particularly relevant in cancer therapy, where mutations in kinases like EGFR can lead to drug resistance. For example, the T790M mutation, where a threonine residue is replaced by a methionine, can cause steric hindrance that reduces the binding affinity of certain inhibitors. Docking studies can model these structural changes and predict how they will affect the binding of this compound-based compounds. This information is invaluable for the rational design of next-generation inhibitors that can overcome resistance by accommodating the altered shape and properties of the mutant active site.

Quantum Chemical and Density Functional Theory (DFT) Applications

Quantum chemical methods, especially Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and other fundamental properties of molecules from first principles.

Investigation of Electronic Properties and Reactivity

DFT calculations can determine a range of electronic properties for this compound, including the distribution of electron density, molecular orbital energies, and the molecular electrostatic potential (MEP). The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as the HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity. The MEP map visualizes the electron-rich and electron-deficient regions of the molecule, thereby predicting sites susceptible to electrophilic or nucleophilic attack. For this compound, these calculations can highlight the electrophilic nature of the carbon atom at the 4-position, which is attached to the chlorine atom, confirming its susceptibility to nucleophilic substitution.

Computational Elucidation of Reaction Pathways and Transition States

DFT is also a powerful tool for mapping out the potential energy surfaces of chemical reactions. This allows for the identification of the most likely reaction mechanisms, including the structures and energies of transition states and intermediates. In the context of this compound, DFT can be used to model the synthetic routes for its derivatives. For example, the nucleophilic aromatic substitution reaction at the C4-Cl position can be computationally modeled to understand the reaction's thermodynamics and kinetics, providing insights that can help in optimizing experimental conditions to improve reaction yields and selectivity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of ligand-protein binding, molecular dynamics (MD) simulations introduce the dimension of time, allowing for the study of the dynamic behavior of molecular systems. MD simulations of this compound and its complexes with target proteins can reveal important information about the conformational flexibility of the ligand and the protein's active site. These simulations can also be used to assess the stability of the predicted binding modes from docking studies and to calculate binding free energies more accurately by accounting for entropic contributions and the influence of solvent molecules. The dynamic trajectory from an MD simulation can uncover subtle but important aspects of the binding process, such as the role of water molecules in mediating interactions and the conformational changes that occur in both the ligand and the protein upon binding.

Predictive In Silico Modeling for Drug Design and Biological Activity Forecasting

In the realm of modern drug discovery, computational and in silico methodologies are indispensable tools for accelerating the identification and optimization of lead compounds. For this compound and its derivatives, these predictive models are pivotal in forecasting their potential as therapeutic agents, particularly as kinase inhibitors. By leveraging computational power, researchers can simulate and predict the biological activity and pharmacokinetic properties of these molecules, thereby guiding synthetic efforts and minimizing the need for extensive, time-consuming, and costly laboratory experiments.

Predictive in silico modeling encompasses a range of techniques, including Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking. These methods are employed to establish a correlation between the physicochemical properties of a compound and its biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of predictive in silico modeling. For quinazoline derivatives, QSAR models are developed to predict their inhibitory activity against various protein kinases. nih.gov These models are built upon the principle that the biological activity of a chemical compound is directly related to its molecular structure. By analyzing a series of related compounds, a mathematical model can be generated that correlates specific molecular descriptors with observed biological activity.

In a typical QSAR study for quinazoline analogues, a variety of 2D and 3D descriptors are calculated for each molecule. nih.gov These descriptors can be broadly categorized as electronic, steric, and hydrophobic properties. For instance, a study on quinazoline analogues as tyrosine kinase (erbB-2) inhibitors utilized descriptors such as the electrotopological state (E-state) indices, which reflect the electronic and topological attributes of the molecule. nih.gov The developed models can then be used to predict the activity of new, unsynthesized compounds, including derivatives of this compound.

A crucial aspect of QSAR modeling is its validation to ensure the reliability of its predictions. This is typically achieved by dividing the dataset into a training set, used to build the model, and a test set, used to evaluate its predictive power. nih.gov The statistical significance of the model is assessed using parameters like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). nih.gov

The following interactive table provides examples of molecular descriptors that are commonly used in QSAR studies of quinazoline derivatives and their general influence on biological activity.

Descriptor TypeSpecific Descriptor ExamplePredicted Influence on Kinase Inhibitory Activity
Electronic SsClE-index (Electrotopological state index for chlorine)An electron-withdrawing group at the 4th position of the quinazoline ring, such as chlorine, generally enhances inhibitory activity. nih.gov
Topological SaaOE-Index (Electrotopological state index for aromatic oxygen)The presence and position of oxygen-containing substituents, like the methoxy group at the 7-position, are critical for activity against certain EGFR mutants.
Steric Molar Refractivity (MR)Can influence the binding affinity of the compound to the target protein's active site.
Hydrophobic LogP (Partition coefficient)Affects the compound's solubility and ability to cross cell membranes, which is crucial for its bioavailability.

Molecular docking is another powerful in silico technique used to predict the binding orientation and affinity of a small molecule to its macromolecular target, such as a protein kinase. nih.gov For this compound and its analogues, docking studies can elucidate the specific interactions between the compound and the amino acid residues within the ATP-binding pocket of a kinase. These studies can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex. The insights gained from molecular docking are invaluable for designing more potent and selective inhibitors.

Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are employed to forecast the drug-like properties of a compound. These predictions help in the early identification of molecules that are likely to have poor pharmacokinetic profiles, thus allowing for their modification or elimination from the drug discovery pipeline at an early stage.

Future Research Directions and Translational Perspectives for 4 Chloro 7 Methoxyquinazolin 6 Ol

Strategic Development of Advanced Kinase Inhibitors

The quinazoline (B50416) core is a privileged structure in the design of kinase inhibitors, which are crucial in cancer therapy. nih.govbohrium.com 4-Chloro-7-methoxyquinazolin-6-ol serves as a vital precursor in the synthesis of several established and experimental protein kinase inhibitors. Its inherent structure allows for modifications that can lead to single or multi-target protein kinase inhibitors. nih.govmdpi.com

Key kinase targets for quinazoline-based inhibitors include:

Epidermal Growth Factor Receptor (EGFR) nih.govmdpi.com

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) nih.govmdpi.com

B-Raf proto-oncogene, serine/threonine kinase (BRAF) nih.govmdpi.com

Phosphoinositide 3-kinase (PI3K) nih.gov

Mesenchymal-epithelial transition factor (c-Met) nih.govmdpi.com

The 4-anilinoquinazoline (B1210976) scaffold, often derived from this compound, is known to interact with the ATP-binding site of EGFR. nih.govmdpi.com This has led to the development of first-generation EGFR inhibitors like Gefitinib (B1684475) and Erlotinib, both approved for non-small cell lung cancer (NSCLC). nih.govmdpi.com Further research has yielded second-generation and dual inhibitors. For instance, novel 4-phenoxyquinazoline (B3048288) compounds have been synthesized as dual EGFR/c-Met suppressors. mdpi.com

Future strategies in this area involve the design of inhibitors that can overcome acquired resistance to existing therapies, a common challenge in cancer treatment. This includes the development of compounds that target mutant forms of kinases, such as EGFR with the T790M mutation. nih.gov The versatility of the this compound intermediate is critical in enabling the structural modifications necessary to create these next-generation inhibitors.

Exploration of Unconventional Therapeutic Avenues

Beyond its established role in oncology, the quinazoline scaffold is being investigated for a wide range of pharmacological activities, opening up new therapeutic possibilities for derivatives of this compound. nih.govwisdomlib.org

One promising area is in epigenetics. Researchers have discovered that derivatives of the EGFR inhibitor erlotinib, which can be synthesized from this compound, exhibit inhibitory activity against Lysine-specific demethylase 1 (LSD1). nih.gov LSD1 is a key epigenetic modulator implicated in cancer, making it an attractive therapeutic target. nih.gov An analog of erlotinib, compound 5k , showed significantly enhanced potency against LSD1 and demonstrated the ability to suppress tumor growth in preclinical models. nih.gov

Furthermore, quinazoline derivatives are being explored for their potential as:

Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors: PARP-1 is crucial for DNA repair, and its inhibition is a promising strategy in cancer therapy. nih.gov

Antimicrobial agents: The quinazoline nucleus has been shown to possess antibacterial and antifungal properties. nih.govnih.gov

Anti-inflammatory and anti-diabetic agents: Studies have indicated that quinazoline derivatives can exhibit anti-inflammatory actions and inhibit enzymes like alpha-glucosidase, which is relevant for diabetes management. wisdomlib.org

Antiviral and anti-HIV agents: The broad biological activity of quinazolines extends to antiviral applications. nih.gov

These diverse applications underscore the potential to leverage this compound as a starting point for developing drugs against a wide spectrum of diseases beyond cancer.

Innovation in Sustainable and Efficient Synthetic Methodologies

The synthesis of quinazoline derivatives, including the production of this compound, has traditionally relied on methods that may involve hazardous solvents and catalysts. tandfonline.com Recognizing the environmental impact, there is a growing emphasis on developing green and sustainable synthetic routes. tandfonline.comtandfonline.comresearchgate.net

Modern green chemistry approaches being applied to quinazoline synthesis include:

Microwave-assisted synthesis: This technique can accelerate reaction times and improve yields. tandfonline.comtandfonline.comdoaj.org

Ultrasound-assisted synthesis: Sonication provides an alternative energy source for chemical reactions. tandfonline.combenthamscience.com

Use of deep eutectic solvents (DES): These are biodegradable and low-cost alternatives to traditional volatile organic solvents. tandfonline.comtandfonline.comdoaj.org

Catalyst-free and metal-free reactions: Electrochemical methods are being developed to synthesize quinazolinones without the need for metal catalysts, offering a more environmentally friendly process. researchgate.net

For example, researchers have successfully synthesized 3-substituted quinazolinones using a combination of deep eutectic solvents and microwave irradiation. tandfonline.comdoaj.org Another approach involves the use of methanol (B129727) as both a C1 source and a green solvent in the presence of a copper catalyst to produce quinazolinones from 2-aminobenzamide. researchgate.net A five-step synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline (B1278641) has also been reported, starting from methyl 4-hydroxy-3-methoxybenzoate. atlantis-press.com These innovative methods aim to make the production of key intermediates like this compound more efficient, cost-effective, and environmentally benign.

Integration of Multidisciplinary Omics Data in Target Identification and Drug Optimization

The advent of high-throughput screening and "omics" technologies is revolutionizing drug discovery and development. nih.govfrontiersin.org For a versatile scaffold like the one provided by this compound, integrating genomics and proteomics data can significantly accelerate the identification of new drug targets and the optimization of lead compounds. nih.gov

Genomics can help identify patient populations most likely to respond to a particular kinase inhibitor based on the genetic makeup of their tumors. nih.gov This is crucial for the development of targeted therapies.

Proteomics , particularly quantitative and chemical proteomics, plays a vital role in:

Target deconvolution: Identifying the specific protein targets of a drug candidate within the complex cellular environment. frontiersin.org

Selectivity profiling: Assessing the on-target and off-target effects of a compound to understand its potential efficacy and toxicity. frontiersin.org

Discovering novel druggable sites: Techniques like activity-based protein profiling (ABPP) can identify reactive amino acid residues within proteins that can be targeted by covalent inhibitors. frontiersin.org

For instance, quantitative proteomics was used to demonstrate that an analog of the BTK inhibitor ibrutinib (B1684441) engaged with additional protein targets, providing insights into its broader mechanism of action. frontiersin.org The integration of these omics approaches with medicinal chemistry efforts will be instrumental in unlocking the full therapeutic potential of derivatives of this compound, leading to the development of more effective and safer medicines.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-chloro-7-methoxyquinazolin-6-ol, and how is the product characterized?

  • Answer : The compound is typically synthesized via hydrolysis of its acetate derivative (4-chloro-7-methoxyquinazolin-6-yl acetate) under acidic or basic conditions (e.g., HCl or NaOH) . Alternative routes involve multi-step syntheses starting from methyl 4-hydroxy-3-methoxybenzoate, including nitration, reduction, cyclization, and chlorination steps . Characterization employs 1^1H NMR and mass spectrometry (MS) to confirm structure and purity .

Q. What functional groups in this compound contribute to its reactivity?

  • Answer : The chlorine atom at position 4 and the hydroxyl group at position 6 are key reactive sites. The chlorine participates in nucleophilic substitution (e.g., with amines or thiols), while the hydroxyl group can undergo derivatization (e.g., acetylation or alkylation) . The methoxy group at position 7 enhances electronic effects, influencing regioselectivity in reactions .

Q. How is the compound purified after synthesis, and what solvents are optimal?

  • Answer : Recrystallization from ethanol or dichloromethane is commonly used. For example, in macrocycle synthesis, the product precipitates from anhydrous ethanol under reduced pressure and is washed with ethanol to remove impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized for nucleophilic substitution at the 4-chloro position?

  • Answer : Substitution reactions require a base (e.g., NaOH) to deprotonate nucleophiles like amines. Temperature control (e.g., 70°C in ethanol) and anhydrous conditions improve yields . For challenging substitutions, Mitsunobu conditions (e.g., di-tert-butyl azodicarboxylate and triphenylphosphine) may be employed .

Q. What strategies mitigate competing side reactions during derivatization of the 6-hydroxy group?

  • Answer : Protecting group chemistry (e.g., acetylation with acetic anhydride) prevents unwanted oxidation or side-chain reactions. Selective alkylation can be achieved using phase-transfer catalysts or controlled pH .

Q. How does this compound serve as a precursor in macrocyclic kinase inhibitor synthesis?

  • Answer : The hydroxyl group at position 6 facilitates coupling with aminophenol derivatives via nucleophilic aromatic substitution. For example, reacting with 2-aminophenol in ethanol at 70°C yields macrocyclic intermediates with kinase-inhibitory activity .

Q. What analytical methods resolve contradictions in reported reaction yields for quinazoline derivatives?

  • Answer : Comparative studies using HPLC or LC-MS can identify byproducts (e.g., dihydroquinazoline from over-reduction) . Kinetic monitoring via 1^1H NMR helps optimize reaction times and reagent stoichiometry .

Q. How does the electronic profile of this compound influence its bioactivity in drug discovery?

  • Answer : The electron-withdrawing chlorine and methoxy groups enhance binding to kinase ATP pockets, as seen in vandetanib analogs. Computational docking studies (e.g., using AutoDock) correlate substituent effects with inhibitory potency .

Methodological Notes

  • Synthesis Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
  • Characterization : High-resolution MS (HRMS) and 13^{13}C NMR are recommended for confirming complex derivatives .
  • Contradiction Analysis : Discrepancies in yields may arise from varying purity of starting materials or solvent choice; always report batch-specific data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-7-methoxyquinazolin-6-ol
Reactant of Route 2
4-Chloro-7-methoxyquinazolin-6-ol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。